1-(2-Bromo-benzyl)-1H-pyrazol-4-ol
Overview
Description
1-(2-Bromo-benzyl)-1H-pyrazol-4-ol is an organic compound that features a pyrazole ring substituted with a 2-bromobenzyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by the introduction of the 2-bromobenzyl group. One common method involves the reaction of 2-bromobenzyl bromide with 4-hydroxy-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrazoles with various functional groups.
Oxidation: Pyrazole-4-one derivatives.
Reduction: Reduced pyrazole derivatives.
Scientific Research Applications
1-(2-Bromo-benzyl)-1H-pyrazol-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring contributes to its overall stability and reactivity. The hydroxyl group at the 4-position can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-1H-pyrazol-4-ol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Methylbenzyl)-1H-pyrazol-4-ol: Similar structure but with a methyl group instead of bromine.
1-(2-Fluorobenzyl)-1H-pyrazol-4-ol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and binding affinity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyrazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKXXWDRSJFCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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